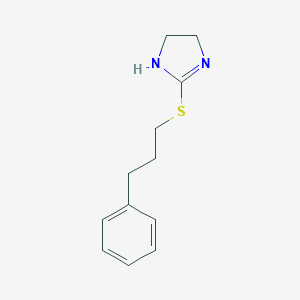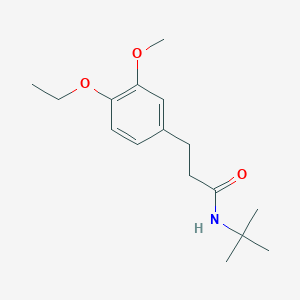![molecular formula C19H27N3O2 B241100 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol, also known as MQAE, is a fluorescent dye that is commonly used in scientific research. It is a highly sensitive probe that can be used to measure the concentration of chloride ions in various biological systems. MQAE has been widely used in the field of biology and chemistry due to its unique properties and applications.
Aplicaciones Científicas De Investigación
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been used extensively in scientific research to study the transport of chloride ions across cell membranes. It has also been used to measure the activity of chloride channels and transporters in various biological systems. Additionally, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been used in the field of biochemistry to study the binding of proteins to chloride ions.
Mecanismo De Acción
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol functions as a fluorescent probe that is sensitive to changes in the concentration of chloride ions. When 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol binds to chloride ions, the fluorescent properties of the molecule change, allowing researchers to measure the concentration of chloride ions in a given system.
Efectos Bioquímicos Y Fisiológicos
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been shown to have minimal biochemical and physiological effects on biological systems. It does not affect the function of chloride channels or transporters and does not interfere with other biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol in lab experiments is its high sensitivity and specificity for chloride ions. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, one limitation of using 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol is that it requires specialized equipment to measure fluorescence, which can be expensive and difficult to obtain.
Direcciones Futuras
There are several future directions for the use of 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol in scientific research. One potential application is the study of chloride transport in disease states, such as cystic fibrosis. Additionally, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol could be used to study the effects of various drugs on chloride transport and channel function. Finally, the development of new fluorescent probes with improved properties could lead to even more sensitive and specific measurements of chloride ions in biological systems.
Métodos De Síntesis
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol can be synthesized using a multi-step reaction process. The first step involves the reaction of 6-bromo-2-methyl-4-quinolinol with dimethylamine to form the corresponding dimethylamino derivative. The second step involves the reaction of this intermediate with 2,6-dimethyl-4-morpholinecarboxaldehyde to form the final product, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol.
Propiedades
Nombre del producto |
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol |
|---|---|
Fórmula molecular |
C19H27N3O2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
6-(dimethylamino)-3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H27N3O2/c1-12-9-22(10-13(2)24-12)11-17-14(3)20-18-7-6-15(21(4)5)8-16(18)19(17)23/h6-8,12-13H,9-11H2,1-5H3,(H,20,23) |
Clave InChI |
WGZLIIHQIYQQED-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)N(C)C)C |
SMILES canónico |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)


![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

